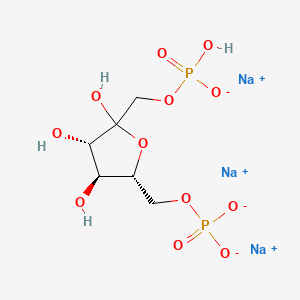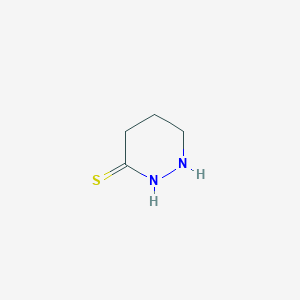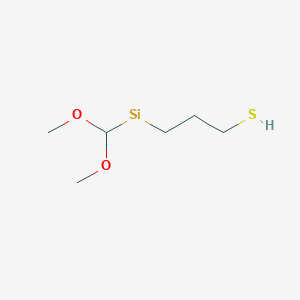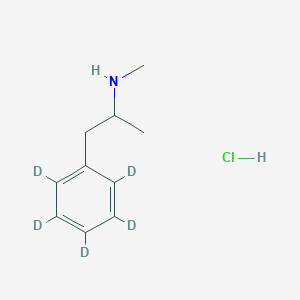
Fructose-1,6-diphosphate sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fructose-1,6-diphosphate sodium salt is a glycolytic intermediate produced by the phosphorylation of fructose-6-phosphate by the enzyme phosphofructokinase. It plays a crucial role in carbohydrate metabolism, including glycolysis and gluconeogenesis. This compound is known for its ability to protect ischemic or hypoxic tissues and is used in various scientific research applications .
准备方法
Synthetic Routes and Reaction Conditions: Fructose-1,6-diphosphate sodium salt can be synthesized by the phosphorylation of fructose-6-phosphate using phosphofructokinase. The compound is best purified via the acid strychnine salt, which is stable for several months. To remove the strychnine, the solution is adjusted to pH 8.3 with NaOH or KOH, and the precipitate is removed by centrifugation .
Industrial Production Methods: In industrial settings, this compound can be produced by precipitating the ferric salt of fructose-1,6-diphosphate from fermentation broths. This method allows for the separation of the salt from mixtures containing phosphates, monophosphorylated sugars, amino acids, purines, and pyrimidines .
化学反应分析
Types of Reactions: Fructose-1,6-diphosphate sodium salt undergoes several types of reactions, including:
Phosphorylation: Conversion of fructose-6-phosphate to fructose-1,6-diphosphate.
Hydrolysis: Conversion of fructose-1,6-diphosphate to fructose-6-phosphate and phosphate.
Common Reagents and Conditions:
Phosphofructokinase: Used for phosphorylation reactions.
Fructose-1,6-bisphosphatase-1: Used for hydrolysis reactions.
Major Products:
- Glyceraldehyde-3-phosphate
- Dihydroxyacetone phosphate
科学研究应用
Fructose-1,6-diphosphate sodium salt has a wide range of scientific research applications:
- Chemistry: Used as a substrate to identify and characterize enzymes such as fructose-1,6-bisphosphate aldolase and fructose-1,6-bisphosphatase .
- Biology: Acts as an allosteric activator of enzymes like pyruvate kinase and NAD±dependent lactate dehydrogenase .
- Medicine: Protects ischemic or hypoxic tissues by augmenting anaerobic carbohydrate utilization and improving cellular energy metabolism .
- Industry: Used in the production of neuroprotective agents and in studies related to brain injury .
作用机制
Fructose-1,6-diphosphate sodium salt exerts its effects by increasing the yield of ATP from anaerobic glycolysis. It breaks down into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, which further break down into pyruvate, producing ATP. This process helps in the recovery of ischemic tissues by facilitating energy production in an anaerobic environment .
相似化合物的比较
- Fructose-2,6-diphosphate disodium salt: Acts as a potent allosteric activator of phosphofructokinase-1 .
- Calcium fructose-1,6-diphosphate: Evaluated for growth, photosynthesis, nutrient uptake, and systemic resistance to salt in plants .
Uniqueness: Fructose-1,6-diphosphate sodium salt is unique due to its dual role in glycolysis and gluconeogenesis, and its ability to protect ischemic tissues by enhancing anaerobic glycolysis. Its application in various fields, including medicine and industry, highlights its versatility and importance in scientific research .
属性
分子式 |
C6H11Na3O12P2 |
|---|---|
分子量 |
406.06 g/mol |
IUPAC 名称 |
trisodium;[(2R,3S,4S)-3,4,5-trihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C6H14O12P2.3Na/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15;;;/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15);;;/q;3*+1/p-3/t3-,4-,5+,6?;;;/m1.../s1 |
InChI 键 |
TZPGTGQRVXSGQM-WQXRYRFGSA-K |
手性 SMILES |
C([C@@H]1[C@H]([C@@H](C(O1)(COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+] |
规范 SMILES |
C(C1C(C(C(O1)(COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane](/img/structure/B12352594.png)



![5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-2-one](/img/structure/B12352628.png)
![2-[5-tert-butyl-2-hydroxy-4-[(4-oxo-3H-quinoline-3-carbonyl)amino]phenyl]-2-methylpropanoic acid](/img/structure/B12352630.png)


![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-imino-7aH-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione](/img/structure/B12352638.png)



![3-[2-[(2-methoxyphenyl)methylamino]ethyl]-4aH-quinazoline-2,4-dione](/img/structure/B12352661.png)

